5-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{5-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one is a compound of interest in organic chemistry due to its complex structure and potential applications across various scientific fields. This compound, with its unique arrangement of benzodiazol and pyrrolo moieties, showcases distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{5-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one typically involves multiple steps including cyclization, condensation, and substitution reactions. Precursors might include intermediates like 1H-1,3-benzodiazole derivatives, octahydropyrrolo[3,4-c]pyrrole components, and piperidin-2-one moieties.
Reaction conditions often require precise control of temperature, solvents such as dimethylformamide or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the formation of the desired compound.
Industrial Production Methods:
Industrial synthesis might involve batch reactors or continuous flow systems to scale up the production of this compound. Techniques such as crystallization, filtration, and distillation could be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
5-{5-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one undergoes various reactions including oxidation, reduction, and nucleophilic substitution.
Oxidation reactions might use agents like potassium permanganate or hydrogen peroxide. Reduction reactions could involve hydrogen gas with palladium on carbon. Nucleophilic substitutions might involve halogenated intermediates.
Common Reagents and Conditions:
Reagents such as potassium tert-butoxide, lithium aluminium hydride, or sodium borohydride are commonly used in its chemical transformations. Typical conditions might include inert atmospheres with nitrogen or argon gas, and temperatures ranging from -78°C to 150°C, depending on the specific reaction.
Major Products:
Major products formed can vary based on the type of reaction, but might include derivatives like hydroxy, amino, or alkylated forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, this compound can serve as a building block for synthesizing complex molecules, helping to understand reaction mechanisms and improve synthetic methods.
Biology:
In biological research, it may be investigated for its potential interactions with biomolecules, possibly acting as an enzyme inhibitor or receptor modulator.
Medicine:
In medicinal chemistry, derivatives of this compound might be explored for therapeutic uses, such as anti-inflammatory or antimicrobial properties.
Industry:
Industrial applications could include its use in material sciences, potentially contributing to the development of new polymers or catalysts.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions at the molecular level with specific targets such as enzymes, receptors, or nucleic acids.
The compound’s benzodiazol moiety might engage in π-π stacking interactions, while the pyrrolo and piperidin components could form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzodiazol derivatives, pyrrolo-based molecules, and piperidin-containing compounds. Examples are 1H-1,3-benzodiazol-2-yl derivatives, octahydropyrrolo[3,4-c]pyrrole compounds, and piperidin-2-one analogs.
Uniqueness:
The uniqueness of 5-{5-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one lies in its multifaceted structure, combining three distinct moieties that enable versatile chemical reactivity and potential biological activity. This distinguishes it from simpler or less integrative compounds in the same class.
Eigenschaften
IUPAC Name |
5-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-14(2)27-19-6-4-3-5-18(19)24-22(27)26-12-16-10-25(11-17(16)13-26)21(29)15-7-8-20(28)23-9-15/h3-6,14-17H,7-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDRDGMUAOMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCC(=O)NC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.